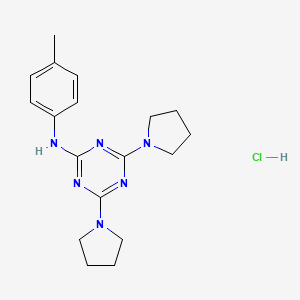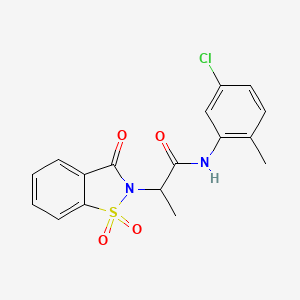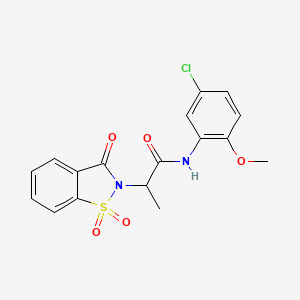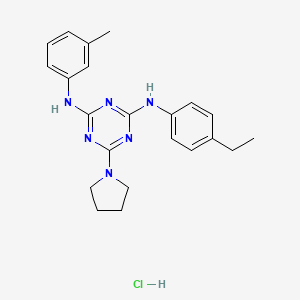
N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are two pyrrolidine groups and a 4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine rings contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the triazine ring and the pyrrolidine rings. The N-substituents can affect the antibacterial activity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. Pyrrolidine derivatives are known to have diverse physicochemical parameters .科学的研究の応用
N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has been studied for its potential applications in the fields of organic synthesis and drug discovery. In particular, this compound has been studied for its ability to act as a substrate for various enzymatic reactions, and its ability to undergo a variety of chemical transformations. Furthermore, this compound has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO). In this regard, this compound has been found to be a potent inhibitor of MAO, with an IC50 of 0.7 μM.
作用機序
The mechanism of action of N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is not yet fully understood. However, it is thought to act as a substrate for various enzymatic reactions, and its ability to undergo a variety of chemical transformations. Furthermore, this compound has been shown to inhibit the enzyme monoamine oxidase (MAO). This inhibition is thought to be due to the formation of a covalent bond between the MAO enzyme and the this compound molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that this compound is a potent inhibitor of the enzyme monoamine oxidase (MAO). This inhibition is thought to have a variety of effects on the body, including the regulation of neurotransmitter levels and the regulation of mood. Furthermore, this compound has been studied for its potential to act as a substrate for various enzymatic reactions, and its ability to undergo a variety of chemical transformations.
実験室実験の利点と制限
The advantages of using N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride in lab experiments include its low cost, ease of synthesis, and its ability to act as a substrate for various enzymatic reactions. Furthermore, this compound has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), making it a useful tool in the study of neurotransmitter regulation.
However, there are some limitations to using this compound in lab experiments. Firstly, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in complex systems. Secondly, this compound is a potent inhibitor of MAO, and its use in lab experiments may lead to undesired effects on neurotransmitter levels. Finally, the chemical transformations of this compound are not yet fully understood, making it difficult to predict its effects in complex systems.
将来の方向性
For the study of N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride include further exploration of its biochemical and physiological effects, its ability to act as a substrate for various enzymatic reactions, and its potential applications in the fields of organic synthesis and drug discovery. Additionally, further research is needed to determine the mechanism of action of this compound, as well as its potential interactions with other molecules and enzymes. Finally, further research is needed to determine the optimal conditions for the synthesis of this compound, and to identify potential new applications for this compound.
合成法
N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can be synthesized from commercially available starting materials using a variety of methods. One method involves the reaction of 4-methylphenylmagnesium bromide with pyrrolidine in the presence of a base. The reaction proceeds to form the desired product, this compound, in good yields. Another method involves the reaction of 4-methylphenyl bromide with pyrrolidine in the presence of a base. This reaction also proceeds to form the desired product, this compound, in good yields.
特性
IUPAC Name |
N-(4-methylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6.ClH/c1-14-6-8-15(9-7-14)19-16-20-17(23-10-2-3-11-23)22-18(21-16)24-12-4-5-13-24;/h6-9H,2-5,10-13H2,1H3,(H,19,20,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBZMCRINDEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide hydrochloride](/img/structure/B6484857.png)
![2-[2-(dimethylamino)ethyl]-1-(3-methoxy-4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6484864.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide](/img/structure/B6484869.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-acetamidophenyl)ethanediamide](/img/structure/B6484874.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide](/img/structure/B6484888.png)
![2,4-dioxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6484894.png)
![N-[2-(diethylamino)ethyl]-N'-(3-nitrophenyl)ethanediamide](/img/structure/B6484904.png)

